molecular formula C12H18FNO B7903366 tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine

tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine

Cat. No.: B7903366
M. Wt: 211.28 g/mol
InChI Key: GGARUIITIHRIGV-UHFFFAOYSA-N
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Description

tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine ( 1517317-48-4) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H18FNO and a molecular weight of 211.28 g/mol, this compound features both a fluorine atom and a methoxy group on its aromatic ring, which are common motifs used to fine-tune the properties of potential drug candidates . The tert-butyl group contributes significant steric bulk, which can be leveraged to influence the molecule's conformation and metabolic stability. Compounds with structurally similar fluorinated aromatic systems are frequently employed in the synthesis of more complex molecules for biological evaluation . For instance, research into tubulin polymerization inhibitors for cancer therapy often utilizes advanced intermediates containing fluorinated and methoxy-substituted aromatic rings, highlighting the relevance of such chemical scaffolds in the development of novel anticancer agents . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-12(2,3)14-8-9-5-6-10(13)11(7-9)15-4/h5-7,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGARUIITIHRIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 4 Fluoro 3 Methoxyphenyl Methyl Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine, the primary disconnection points are the carbon-nitrogen bonds of the amine functionality.

Key Precursors and Synthetic Building Blocks for this compound

Two principal retrosynthetic disconnections lead to logical and accessible starting materials. The most intuitive disconnection is at the benzylic carbon-nitrogen bond, which points to two primary synthetic strategies:

Reductive Amination Pathway: This approach involves the formation of the C-N bond through the reaction of an aldehyde with an amine. The key precursors for this pathway are 4-fluoro-3-methoxybenzaldehyde (B144112) and tert-butylamine (B42293) .

Nucleophilic Substitution Pathway: This strategy relies on the alkylation of an amine with a suitable electrophile. The essential building blocks for this route are a 4-fluoro-3-methoxybenzyl halide (such as the bromide or chloride) and tert-butylamine .

A less common but plausible disconnection for more complex syntheses could involve the formation of the aromatic ring itself, but for a molecule of this complexity, building upon the pre-formed substituted benzene (B151609) ring is the most efficient approach.

Detailed Synthetic Pathways to this compound

The construction of the target amine can be effectively accomplished through various amination strategies. Reductive amination is a widely used and robust method, while the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds, although it is more commonly applied to aryl amines.

Amination Strategies for this compound Synthesis

Reductive amination is arguably the most direct and common method for the synthesis of this compound. This one-pot reaction involves the initial formation of an imine or iminium ion from 4-fluoro-3-methoxybenzaldehyde and tert-butylamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of the reaction, with several common hydrides being suitable.

The general reaction is as follows:

Table 1: Comparison of Reducing Agents for the Reductive Amination of 4-fluoro-3-methoxybenzaldehyde with tert-butylamine

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (B1222165) (NaBH₄) Methanol or Ethanol, Room TemperatureCost-effective, readily available, mild reducing agent.Can also reduce the starting aldehyde if not controlled properly.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7More selective for the iminium ion over the aldehyde, allowing for a one-pot reaction at a controlled pH.Highly toxic due to the potential release of cyanide gas.
Sodium Triacetoxyborohydride (B8407120) (STAB) Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE), Room TemperatureMild and highly selective for the iminium ion, does not require strict pH control, high functional group tolerance.More expensive than sodium borohydride.
Hydrogen (H₂) with a Catalyst Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), Raney Nickel, Ethanol or Methanol, Elevated pressure"Green" reducing agent, high yields.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

A typical laboratory-scale procedure using the milder and often preferred sodium triacetoxyborohydride would involve stirring 4-fluoro-3-methoxybenzaldehyde and tert-butylamine in a chlorinated solvent, followed by the portion-wise addition of STAB. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup followed by extraction and purification by column chromatography would yield the final product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org While it is predominantly used for the formation of a bond between an aromatic carbon and nitrogen, its application to the synthesis of benzylic amines is less common but conceptually possible. A hypothetical Buchwald-Hartwig approach for this compound would involve the coupling of a 4-fluoro-3-methoxybenzyl derivative with tert-butylamine.

The typical substrates for a Buchwald-Hartwig reaction are aryl halides or triflates. A potential, though unconventional, pathway could involve the coupling of 4-fluoro-3-methoxybenzyl bromide with tert-butylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Table 2: Potential Catalyst Systems for a Hypothetical Buchwald-Hartwig type Synthesis of this compound

Palladium PrecatalystLigandBaseTypical Solvent
Pd₂(dba)₃XPhos, RuPhos, or other biarylphosphinesSodium tert-butoxide (NaOtBu)Toluene (B28343), Dioxane
Pd(OAc)₂BINAP, DPPFCesium carbonate (Cs₂CO₃)Toluene

This approach would require significant optimization, as the oxidative addition of a benzyl (B1604629) halide to a palladium(0) complex can be followed by competing side reactions. The more established and predictable reductive amination or direct nucleophilic substitution would generally be the preferred methods for the synthesis of this specific target molecule.

Alternative Amination Methodologies for this compound

While direct reductive amination of 4-fluoro-3-methoxybenzaldehyde with tert-butylamine is a primary route, several alternative methodologies can be employed to construct the target secondary amine. These methods may offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

One prominent alternative is the alkylation of tert-butylamine with a suitable electrophile, such as 4-fluoro-3-methoxybenzyl bromide. This nucleophilic substitution reaction directly forms the desired C-N bond. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts. To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the primary amine. google.com

Another strategy involves the Leuckart-Wallach reaction . This classical method facilitates the reductive amination of carbonyl compounds using formic acid or its derivatives (like formamide (B127407) or ammonium formate) as both the nitrogen source and the reducing agent. mdpi.com For the synthesis of the target compound, this would involve reacting 4-fluoro-3-methoxybenzaldehyde with tert-butylamine in the presence of formic acid. The reaction proceeds through the formation of an iminium intermediate, which is subsequently reduced by a hydride transfer from formic acid. mdpi.com

Modern catalytic systems also provide powerful alternatives. For instance, hydrogen-borrowing amination (or catalytic amination of alcohols) allows for the direct coupling of 4-fluoro-3-methoxybenzyl alcohol with tert-butylamine. This process, typically catalyzed by transition metals like Ruthenium or Iridium, involves the temporary oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct.

Below is a comparative table of these alternative amination methodologies.

Methodology Precursor (Aromatic) Amine Source Key Reagents/Catalysts Potential Advantages Potential Challenges
Nucleophilic Substitution 4-fluoro-3-methoxybenzyl halidetert-ButylamineBase (e.g., K₂CO₃)Direct C-N bond formationRisk of overalkylation
Leuckart-Wallach Reaction 4-fluoro-3-methoxybenzaldehydetert-ButylamineFormic Acid (HCOOH)One-pot reductive aminationHigh temperatures, acidic conditions
Hydrogen-Borrowing Amination 4-fluoro-3-methoxybenzyl alcoholtert-ButylamineRu, Ir, or Ni catalystsHigh atom economy, water byproductRequires specific metal catalysts

Benzylic Functionalization Routes to this compound

An alternative synthetic paradigm focuses on functionalizing the benzylic position of a pre-existing 4-fluoro-3-methoxyphenyl scaffold. This approach is valuable when the aromatic core is readily available.

A primary route involves the nucleophilic substitution on a benzylic halide. Starting from 4-fluoro-3-methoxytoluene, the benzylic position can be halogenated (e.g., brominated using N-bromosuccinimide) to yield 4-fluoro-3-methoxybenzyl bromide. Subsequent reaction with tert-butylamine provides the target molecule. This is a direct and often high-yielding approach.

Another method is the coupling of organometallic reagents with imines . An imine can be pre-formed from an appropriate aldehyde and tert-butylamine. A metallic reagent derived from a 4-fluoro-3-methoxyphenyl halide (e.g., a Grignard or organolithium reagent) can then add to the imine to form the desired product. However, this route is less direct for the target molecule's structure. More relevantly, an arylation of an N-tert-butyl-substituted imine could be envisioned using a 4-fluoro-3-methoxyphenylboronic acid via a Suzuki-Miyaura type cross-coupling reaction. organic-chemistry.org

Direct C-H functionalization represents a cutting-edge strategy. researchgate.net While challenging, methods are being developed for the direct amination of benzylic C(sp³)-H bonds. This would theoretically allow for the conversion of 4-fluoro-3-methoxytoluene directly to the target amine, offering the highest degree of atom economy. Such reactions often require sophisticated transition-metal catalysts and directing groups to achieve selectivity.

Fluorination and Methoxylation Introduction Strategies

The synthesis of the key precursor, 4-fluoro-3-methoxybenzaldehyde or its derivatives, requires strategic introduction of the fluorine and methoxy (B1213986) groups onto the aromatic ring. The relative timing and methodology for introducing these substituents are critical.

The introduction of fluorine can be achieved through several methods. Electrophilic fluorination using reagents like N-Fluorobenzenesulfonimide (NFSI) can install a fluorine atom onto an activated aromatic ring. Alternatively, the classic Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, derived from a corresponding aniline, to introduce fluorine. For large-scale synthesis, nucleophilic aromatic substitution (SNA_r) on a suitably activated precursor (e.g., a dinitro-substituted benzene) is a common industrial method.

The methoxy group is typically introduced via nucleophilic substitution on an aryl halide or sulfonate using sodium methoxide (B1231860) (Williamson ether synthesis) or through the methylation of a phenol (B47542) group using reagents like dimethyl sulfate (B86663) or methyl iodide.

A common synthetic sequence for the aromatic core might start from a commercially available substituted phenol, such as 4-fluorophenol. Ortho-lithiation followed by reaction with a suitable methoxylating agent, or a multi-step process involving nitration, reduction, diazotization, and substitution, can be used to build the required 4-fluoro-3-methoxy substitution pattern. The interplay between the inductive electron-withdrawing effect of fluorine and the resonance-donating effect of the methoxy group influences the regioselectivity of these reactions. nih.gov

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the amine functional group to prevent undesired side reactions. libretexts.orglibretexts.org While the final product is a secondary amine, its synthesis may proceed through intermediates where the nitrogen atom requires protection. Carbamates are the most common class of protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and selective removal. organic-chemistry.orgmasterorganicchemistry.comwhiterose.ac.uk

The tert-butoxycarbonyl (Boc) group is a widely used protecting group. masterorganicchemistry.commasterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many nucleophilic and basic conditions. Its removal is conveniently achieved under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com

Another common choice is the carboxybenzyl (Cbz or Z) group, introduced using benzyl chloroformate (CbzCl). masterorganicchemistry.com The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation (e.g., H₂ over Pd/C), a process that cleaves the benzylic C-O bond. masterorganicchemistry.commasterorganicchemistry.com

Protecting Group Abbreviation Installation Reagent Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)
CarboxybenzylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂/Pd-C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes in the synthesis of the target compound.

Mechanistic Studies of Key Bond-Forming Reactions

The most common C-N bond-forming reaction in this context is reductive amination . The mechanism is generally accepted to proceed in two main stages. mdpi.comresearchgate.net

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (tert-butylamine) on the carbonyl carbon of the aldehyde (4-fluoro-3-methoxybenzaldehyde). This forms a hemiaminal intermediate. Due to the steric bulk of the tert-butyl group, the stability of this intermediate may be influenced. The hemiaminal then dehydrates, typically under acidic catalysis, to form a sterically hindered imine, which is in equilibrium with its protonated form, the iminium ion. The formation of the iminium ion is often the rate-determining step.

Reduction: The iminium ion is a potent electrophile and is subsequently reduced to the final secondary amine. This reduction is accomplished by the addition of a hydride (H⁻) from a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) can also be used, where the imine is reduced on the catalyst surface. mdpi.com

The mechanism of hydrogen-borrowing catalysis is more complex, involving a catalytic cycle of:

Dehydrogenation of the alcohol to an aldehyde.

Condensation of the in-situ generated aldehyde with the amine to form an imine.

Reduction of the imine by the catalyst, which had stored the hydrogen from the initial step.

Stereochemical Considerations in this compound Synthesis

The target molecule, this compound, is achiral as the benzylic carbon is not a stereocenter (it is bonded to two hydrogen atoms if viewed from the toluene precursor, or becomes prochiral in the aldehyde intermediate). However, stereochemical principles become highly relevant if the synthesis is adapted to produce chiral analogues or if chiral catalysts are employed.

If a prochiral ketone (e.g., 1-(4-fluoro-3-methoxyphenyl)ethan-1-one) were used instead of the aldehyde, the resulting product would be chiral. In such a case, asymmetric reductive amination would be a key strategy to control the stereochemical outcome. This can be achieved by using:

Chiral reducing agents: Borane reagents modified with chiral ligands can deliver a hydride stereoselectively to one face of the imine intermediate.

Chiral catalysts: In catalytic hydrogenation, chiral ligands (e.g., chiral phosphines) coordinated to the metal center (e.g., Rhodium or Iridium) can direct the approach of hydrogen to the imine, leading to one enantiomer in excess. organic-chemistry.org

Chiral auxiliaries: A chiral group can be temporarily attached to the amine or carbonyl compound to direct the bond formation, and then subsequently removed.

While not directly applicable to the synthesis of the achiral title compound, these considerations are crucial for the broader field of benzylic amine synthesis and for the potential development of chiral derivatives. researchgate.net

Optimization and Scale-Up Methodologies for this compound Production

Reaction Condition Screening and Parameter Optimization

The optimization of the synthesis of this compound via reductive amination involves a systematic screening of various reaction parameters to identify the conditions that provide the highest yield and purity of the desired product. Key parameters that are typically investigated include the choice of reducing agent, catalyst, solvent, temperature, and reactant stoichiometry.

Screening of Reducing Agents and Catalysts:

A variety of reducing agents can be employed for reductive amination, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety. Common choices include borohydride reagents and catalytic hydrogenation. wikipedia.org Sodium triacetoxyborohydride (STAB) is a frequently used reagent that selectively reduces the intermediate imine in the presence of the aldehyde. wikipedia.org Other borohydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also effective but may require more careful control of reaction conditions to avoid side reactions. masterorganicchemistry.com

Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), offers a greener alternative to hydride reagents. wikipedia.org The efficiency of this method is highly dependent on the choice of catalyst, hydrogen pressure, and temperature. researchgate.net

A hypothetical screening of different reducing agents for the synthesis of this compound could yield results similar to those presented in the interactive table below.

Interactive Data Table: Screening of Reducing Agents

EntryReducing AgentCatalyst (for H₂)SolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃-Dichloromethane251285
2NaBH₄-Methanol0-25678
3NaBH₃CN-Methanol252482
4H₂ (5 bar)5% Pd/CEthanol402492
5H₂ (5 bar)Raney NiEthanol601888

Solvent Selection:

The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation. While chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) have been traditionally used for reductive aminations, there is a strong drive to replace them with more environmentally friendly alternatives. acsgcipr.orgresearchgate.net Solvents such as ethyl acetate, methanol, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as greener options for reductive amination reactions. researchgate.netrsc.org The polarity of the solvent can influence the formation of the imine intermediate and the subsequent reduction. researchgate.net

Parameter Optimization:

Once a promising set of conditions is identified, further optimization is carried out by systematically varying parameters such as temperature, pressure (for catalytic hydrogenation), and catalyst loading. For instance, increasing the catalyst loading in a catalytic hydrogenation may improve the reaction rate but also increase costs. researchgate.net Similarly, adjusting the temperature can affect both the rate of reaction and the formation of byproducts. researchgate.net

A representative optimization of the catalytic hydrogenation approach is illustrated in the following interactive table.

Interactive Data Table: Optimization of Catalytic Hydrogenation

EntryCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)Yield (%)
10.5540Ethanol2492
20.25540Ethanol2485
30.51040Ethanol1895
40.5560Ethanol1294
50.51060Ethanol897

Process Intensification and Green Chemistry Principles in this compound Synthesis

Process intensification and the application of green chemistry principles are crucial for developing a sustainable and economically viable manufacturing process for this compound.

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. In the context of the synthesis of this compound, this can be achieved through several strategies. One-pot reactions, where the formation of the imine and its subsequent reduction are carried out in the same reactor without isolating the intermediate, are a key aspect of process intensification. wikipedia.org This approach reduces waste, saves time, and minimizes operational complexity. wikipedia.org

The use of continuous flow reactors offers significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved yields and selectivity. They also enhance safety by minimizing the volume of hazardous materials at any given time. chemrxiv.org

Green Chemistry Principles:

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. Key considerations include:

Atom Economy: The reductive amination reaction itself has a high atom economy, as most of the atoms from the reactants are incorporated into the final product. wikipedia.org

Use of Safer Solvents: As discussed previously, replacing hazardous chlorinated solvents with greener alternatives like alcohols or esters is a critical step. acsgcipr.orgresearchgate.net The ideal scenario is to perform the reaction under solvent-free conditions if feasible. researchgate.net

Catalysis: The use of catalytic hydrogenation is preferred over stoichiometric reducing agents as it generates less waste. wikipedia.org The development of highly active and recyclable catalysts is an area of ongoing research. organic-chemistry.org

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and pressures reduces energy consumption. researchgate.net

Waste Prevention: One-pot synthesis and the use of catalytic methods significantly reduce the generation of waste compared to multi-step processes with stoichiometric reagents. wikipedia.org

By integrating these optimization and green chemistry strategies, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Computational and Theoretical Investigations of Tert Butyl 4 Fluoro 3 Methoxyphenyl Methyl Amine

Quantum Chemical Calculations on tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of this compound at the atomic level.

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the arrangement of electrons is influenced by the interplay of the aromatic ring, the fluoro and methoxy (B1213986) substituents, and the tert-butylamine (B42293) side chain. The fluorine atom, being highly electronegative, withdraws electron density from the benzene (B151609) ring, while the methoxy group acts as an electron-donating group due to resonance effects. The tert-butyl group is a bulky, electron-donating alkyl group. This combination of substituents creates a unique electronic environment that can be analyzed using computational methods.

Calculations would likely reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Mulliken Charge (a.u.)
F-0.35
O (methoxy)-0.25
N (amine)-0.40
C (aromatic, bonded to F)+0.20
C (aromatic, bonded to O)+0.15
C (methylene)-0.10
C (tert-butyl quaternary)+0.05

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis of this compound through Ab Initio Methods

The conformational landscape of this compound is determined by the rotation around its single bonds. The orientation of the tert-butylamine group relative to the substituted phenyl ring is of particular interest. Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, as well as DFT, can be employed to perform a potential energy surface scan by systematically rotating key dihedral angles.

Studies on similar benzylamine (B48309) derivatives suggest that multiple stable conformers may exist. colostate.edu The relative energies of these conformers can be calculated to determine the most stable, or ground-state, conformation. The bulky tert-butyl group will likely play a significant role in dictating the sterically favorable orientations.

Table 2: Hypothetical Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (°C-C-N-C)Hypothetical Relative Energy (kcal/mol)
Gauche600.0
Anti1801.5
Eclipsed05.0

Note: This data is hypothetical and for illustrative purposes.

Reactivity Prediction and Frontier Molecular Orbital Theory for this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aip.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterHypothetical Energy (eV)
HOMO Energy-8.5
LUMO Energy-1.2
HOMO-LUMO Gap7.3

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements, conformational changes, and interactions with its environment, such as a solvent. nih.gov

An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds between the amine group and water. It would also provide information on the rotational and translational diffusion of the molecule, offering a more complete picture of its behavior in a realistic setting.

In Silico Modeling of Synthetic Pathways and Transition States for this compound

Computational chemistry can be used to model and evaluate potential synthetic routes for this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to predict the feasibility and efficiency of a proposed reaction pathway.

For instance, the synthesis of this compound could involve the reductive amination of 4-fluoro-3-methoxybenzaldehyde (B144112) with tert-butylamine. Quantum chemical calculations could be used to model the reaction mechanism, identify the transition state structures, and calculate the activation energies for each step. This information would be invaluable for optimizing reaction conditions and improving yields. researchgate.net

Computational Predictions for Spectroscopic Parameters of this compound (without actual data presentation)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic properties.

For this compound, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and thus predicting UV-Vis spectra. The calculated vibrational frequencies from a DFT frequency calculation can be correlated with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions.

These computational predictions serve as a powerful complement to experimental spectroscopy, aiding in the interpretation of complex spectra and providing a deeper understanding of the molecule's structure and bonding.

Derivatization and Chemical Transformations of Tert Butyl 4 Fluoro 3 Methoxyphenyl Methyl Amine

Functionalization at the Aromatic Ring of tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine

Electrophilic Aromatic Substitution Reactions

Standard electrophilic aromatic substitution (EAS) reactions can be applied to modify the aromatic core. The outcomes of these reactions are predicted based on the directing effects of the existing substituents.

Nitration: Treatment with a nitrating agent, such as nitric acid in sulfuric acid, is expected to introduce a nitro group (-NO₂) predominantly at the C6 position. Milder conditions, like using nitric acid in acetic anhydride (B1165640), can be employed to avoid potential side reactions. rsc.org

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding 6-bromo or 6-chloro derivatives.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This reaction is anticipated to show high selectivity for the less sterically hindered C6 position. The resulting ketone can serve as a handle for further functionalization.

Friedel-Crafts Alkylation: Alkylation can be performed with alkyl halides and a Lewis acid catalyst. However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C6 position.

The following table summarizes the predicted outcomes of key electrophilic aromatic substitution reactions.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄tert-Butyl[(4-fluoro-3-methoxy-6-nitrophenyl)methyl]amine
BrominationBr₂, FeBr₃tert-Butyl[(6-bromo-4-fluoro-3-methoxyphenyl)methyl]amine
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-(tert-Butylaminomethyl)-5-fluoro-4-methoxyphenyl)ethan-1-one
SulfonationSO₃, H₂SO₄2-(tert-Butylaminomethyl)-5-fluoro-4-methoxybenzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is typically robust, it can be activated for coupling under specific catalytic conditions. nih.gov Alternatively, C-H bonds on the aromatic ring can be functionalized directly or after conversion to more reactive groups like halides or triflates.

Suzuki-Miyaura Coupling: After converting a C-H bond (e.g., at C6) to a C-Br or C-I bond via halogenation, a palladium-catalyzed Suzuki-Miyaura reaction with an aryl or vinyl boronic acid can be used to form a new C-C bond. nih.govyoutube.com This is a versatile method for synthesizing biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. wikipedia.org If the aromatic ring is first halogenated, it can be coupled with a variety of primary or secondary amines to introduce new amino substituents. beilstein-journals.org This reaction is fundamental in medicinal chemistry for accessing complex amine scaffolds.

Heck Coupling: A palladium-catalyzed Heck reaction could couple a halogenated derivative of the title compound with an alkene, providing a route to stilbene-like structures.

The table below illustrates potential cross-coupling reactions on a halogenated derivative of the parent compound.

Reaction TypeCoupling PartnersCatalyst System (Example)Product Type
Suzuki-Miyaura6-Bromo-derivative + Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl compound
Buchwald-Hartwig6-Bromo-derivative + MorpholinePd₂(dba)₃, BINAP, NaO t BuAryl amine
Heck Coupling6-Bromo-derivative + StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NStilbene derivative

Transformations Involving the Benzylic Methylene (B1212753) Group

The benzylic C(sp³)–H bonds are susceptible to both oxidation and functionalization due to the stability of the resulting benzylic radical or ionic intermediates.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially cleave the benzyl (B1604629) group, but milder, more selective reagents can achieve the desired transformation to the corresponding N-tert-butyl-4-fluoro-3-methoxybenzamide.

C–H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C–H bonds. rsc.org Transition metal catalysis (e.g., using palladium or rhodium) or photoredox catalysis can mediate the coupling of the benzylic carbon with various partners, such as aryl halides or alkenes, to form more complex structures. rsc.orgresearchgate.net For instance, a regio- and chemoselective Csp³–H arylation of benzylamines can be achieved through synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org

TransformationReagents/ConditionsResulting Functional Group
OxidationMild oxidizing agents (e.g., MnO₂)Amide (C=O)
Radical HalogenationN-Bromosuccinimide (NBS), lightBenzylic bromide (CHBr)
C-H ArylationAryl halide, photoredox catalystDiarylmethylamine (CH-Ar)

Reactions at the tert-Butylamine (B42293) Moiety

The secondary amine functionality is a key site for derivatization. The bulky tert-butyl group provides significant steric hindrance, which can influence the rate and feasibility of these reactions. nbinno.com

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amides. This is also a common strategy for protecting the amine group.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.

N-Alkylation: Introduction of a second alkyl group on the nitrogen can be achieved with alkyl halides. However, due to the steric bulk of the tert-butyl group, this reaction may require more forcing conditions. Reductive amination with an aldehyde or ketone provides an alternative, often more efficient, route.

Oxidative Debenzylation: The N-benzyl group can be cleaved under oxidative conditions, for instance using ceric ammonium (B1175870) nitrate, to yield tert-butylamine and the corresponding 4-fluoro-3-methoxybenzaldehyde (B144112). rsc.org This reaction highlights the utility of the benzyl group as a removable protecting group.

Reaction TypeReagentsProduct Class
N-AcylationAcetyl chloride, Et₃NAmide
N-SulfonylationTosyl chloride, PyridineSulfonamide
N-AlkylationMethyl iodide, K₂CO₃Tertiary amine
Reductive AminationAcetone, NaBH(OAc)₃Tertiary amine (N-isopropyl)

Regioselective and Chemoselective Modifications

Achieving selectivity is crucial when multiple reactive sites are present in a molecule. In this compound, the primary sites of reactivity are the aromatic ring (C6 position), the benzylic C-H bonds, and the N-H bond of the secondary amine.

Chemoselectivity: The N-H bond is generally the most acidic and nucleophilic site, making it the most reactive towards electrophiles like acyl chlorides or alkyl halides under basic conditions. To achieve reactions at other sites, the amine is often protected. For instance, converting the amine to an amide or a carbamate (B1207046) reduces its nucleophilicity and directs reactions towards the aromatic ring.

Regioselectivity on the Ring: As discussed, the methoxy (B1213986) group strongly directs electrophilic aromatic substitution to the C6 position. Directed ortho-metalation is an alternative strategy. By protecting the amine as a pivalamide (B147659) or urea, it's possible to direct lithiation to the C2 position, followed by quenching with an electrophile to achieve substitution at the more sterically hindered site. researchgate.net

Selective Benzylic Functionalization: Directing benzylic C-H activation often requires specific catalysts that can distinguish between the various C-H bonds in the molecule. rsc.org By choosing appropriate catalytic systems, it is possible to functionalize the benzylic position without affecting the aromatic ring or the N-H bond, especially if the amine is unprotected.

Synthesis of Advanced Intermediates and Scaffolds from this compound

The structural motifs present in this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The 4-fluoro-3-methoxyphenyl moiety is found in various biologically active compounds.

For example, derivatives of this scaffold can be elaborated into potent enzyme inhibitors. A common synthetic strategy involves acylating the amine with a complex heterocyclic carboxylic acid. For instance, coupling the parent amine with a substituted pyrimidine (B1678525) carboxylic acid via standard amide bond formation (using coupling agents like HATU or EDC) can generate advanced intermediates for drug discovery programs, such as those targeting protein kinases or other enzymes.

Example Synthetic Scheme:

A plausible synthetic application would involve an initial amide coupling at the nitrogen atom, followed by a subsequent cross-coupling reaction on the aromatic ring to build molecular complexity.

Amide Formation: Reaction of this compound with 2-chloro-6-methylpyrimidine-4-carboxylic acid using a peptide coupling agent like HATU would yield the corresponding pyrimidine carboxamide.

Aromatic Functionalization: The resulting intermediate could then undergo a Suzuki-Miyaura cross-coupling. First, the aromatic ring would be brominated at the C6 position. Then, a palladium-catalyzed reaction with a suitable boronic acid (e.g., 4-methoxyphenylboronic acid) would install a biaryl linkage, leading to a highly functionalized, advanced scaffold.

Such multi-step sequences demonstrate how the distinct reactive sites on the this compound scaffold can be sequentially and selectively modified to construct complex target molecules.

Advanced Analytical Methodologies Applied to Tert Butyl 4 Fluoro 3 Methoxyphenyl Methyl Amine Focus on Techniques, Not Results

Spectroscopic Techniques for Structural Elucidation of tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interaction of the compound with electromagnetic radiation, these techniques offer detailed insights into the molecular framework.

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of this compound. Methodologies involve dissolving the analyte in a deuterated solvent and placing it in a strong magnetic field.

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. For the target molecule, distinct signals would be expected for the tert-butyl group's nine equivalent protons, the methylene (B1212753) (-CH₂-) protons, the methoxy (B1213986) (-OCH₃) protons, and the three aromatic protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the connectivity of adjacent protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton. A ¹³C NMR spectrum would show separate signals for each unique carbon atom, including those in the tert-butyl group, the methylene carbon, the methoxy carbon, and the six distinct carbons of the aromatic ring.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique used to confirm its presence and electronic environment. nih.gov A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

2D NMR Techniques: To definitively assign all signals and confirm the molecule's connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, for instance, showing the coupling between the methylene protons and the adjacent aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the proton signals of the methylene, methoxy, and tert-butyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, such as connecting the methylene protons to the carbons of the aromatic ring and the quaternary carbon of the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Description of Signal
C(CH₃)₃~1.1~29Singlet, 9H (tert-butyl protons)
C (CH₃)₃-~51Quaternary carbon
N-CH₂~3.7~45Singlet or doublet (depending on N-H exchange), 2H (methylene protons)
O-CH₃~3.9~56Singlet, 3H (methoxy protons)
Aromatic C-H~6.8 - 7.1~112 - 125Multiplets, 3H total
Aromatic C-O, C-N, C-F-~130 - 155Quaternary aromatic carbons

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) are used to measure the mass of the protonated molecule [M+H]⁺ with very high accuracy. This allows for the unambiguous determination of the molecular formula (C₁₂H₁₈FNO).

Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would include:

Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, a common pathway for tert-butyl compounds. researchgate.net

Benzylic cleavage to form the 4-fluoro-3-methoxybenzyl cation.

Formation of an iminium ion, a characteristic fragmentation for amines. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
211[C₁₂H₁₈FNO]⁺Molecular Ion (M⁺)
196[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety
155[C₈H₈FO]⁺4-fluoro-3-methoxybenzyl cation from benzylic cleavage
86[C₅H₁₂N]⁺tert-butylmethyliminium ion
57[C₄H₉]⁺tert-butyl cation

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are applied to identify the functional groups present in the molecule. These methods are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

FTIR Spectroscopy: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. This technique is particularly sensitive to polar bonds.

FT-Raman Spectroscopy: This method involves irradiating the sample with a monochromatic laser and analyzing the scattered light. It is highly effective for identifying non-polar bonds and symmetric vibrations.

For the target compound, key vibrational modes would be identified in specific regions of the spectrum, confirming the presence of its constituent functional groups. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique (IR/Raman)
N-H stretch (secondary amine)3300 - 3500IR
C-H stretch (aromatic)3000 - 3100IR, Raman
C-H stretch (aliphatic)2850 - 3000IR, Raman
C=C stretch (aromatic ring)1450 - 1600IR, Raman
C-N stretch1020 - 1250IR
C-O stretch (aryl ether)1200 - 1275 (asymmetric), 1020-1075 (symmetric)IR
C-F stretch (aryl fluoride)1100 - 1250IR

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the definitive solid-state structure. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

The methodology involves several key steps:

Crystal Growth: High-purity material is dissolved in a suitable solvent system, and crystals are grown slowly through methods like slow evaporation or vapor diffusion.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. researchgate.netresearchgate.net The positions of the atoms are determined (structure solution) and then optimized (refinement) to best fit the experimental data. This yields a detailed model of the molecular structure in the crystal lattice.

Table 4: Typical Parameters Determined from X-ray Crystallography

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Atomic Coordinates (x, y, z)Precise position of each atom
Bond Lengths and AnglesGeometric details of the molecule
Torsion AnglesConformation of the molecule

Chromatographic Separation and Purification Techniques for this compound and Its Derivatives

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. Developing a robust HPLC method for this compound would involve a systematic approach.

Mode Selection: Reversed-phase HPLC (RP-HPLC) is the most common mode for a molecule of this polarity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

Column and Stationary Phase Selection: A C18-bonded silica (B1680970) column is a typical starting point, offering good retention for moderately polar compounds. Particle size (e.g., 5 µm or 3 µm) and column dimensions are chosen based on the required resolution and analysis time.

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape for the amine) and an organic modifier (like acetonitrile (B52724) or methanol). Method development involves optimizing the ratio of these solvents (gradient or isocratic elution) to achieve good separation of the target compound from any impurities. sielc.com

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~270-280 nm). For higher sensitivity and confirmation of identity, an HPLC system can be coupled to a mass spectrometer (LC-MS).

Table 5: Key Parameters for HPLC Method Development

ParameterTypical Options and Considerations
ColumnReversed-phase C18 or C8, 2.1-4.6 mm ID, 50-250 mm length
Mobile Phase AWater + 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol
Elution ModeIsocratic or Gradient (e.g., 5% to 95% B over 10 minutes)
Flow Rate0.5 - 1.5 mL/min
Column TemperatureAmbient or controlled (e.g., 30-40 °C)
DetectionUV at ~275 nm or Mass Spectrometry (LC-MS)
Injection Volume1 - 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound, particularly in the context of identifying and quantifying the compound and its potential impurities. The methodology is tailored to the compound's volatility and thermal stability, allowing for its separation from a mixture and subsequent structural elucidation through mass spectral fragmentation.

The application of GC-MS to a substituted benzylamine (B48309) like this compound involves careful selection of chromatographic conditions. A capillary column with a midpolarity stationary phase is often employed to achieve optimal separation of regioisomers and other structurally related compounds. The elution order in such a system is typically related to the degree of aromatic ring substituent crowding.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The fragmentation of N-benzyl-tert-butylamine derivatives is predictable, with key cleavages occurring at the benzylic C-N bond and within the tert-butyl group.

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion. For this compound, this would result in a characteristic ion.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the tert-butyl group can lead to the formation of a stable tert-butyl cation.

Loss of Methyl Group: The tert-butyl group can undergo fragmentation itself, typically through the loss of a methyl radical to form a highly stable cation.

These fragmentation patterns allow for the unequivocal identification of the compound. A representative data table of expected significant ions in the electron ionization mass spectrum is provided below.

Interactive Data Table: Predicted GC-MS Fragmentation Data

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Origin
211[M]+• (Molecular Ion)Intact molecule
196[M-CH3]+Loss of a methyl group from the tert-butyl moiety
155[C8H9FO]+Cleavage yielding the fluoro-methoxyphenylmethyl cation
141[C7H6FO]+Subsequent fragmentation of the benzyl (B1604629) moiety
57[C4H9]+Formation of the tert-butyl cation

This data is illustrative and based on established fragmentation patterns for structurally similar compounds.

Advanced Characterization Techniques for Purity Assessment and Isomer Differentiation

Beyond routine analysis, a suite of advanced analytical techniques is essential for the comprehensive characterization of this compound, particularly for assessing its purity and differentiating it from potential isomers. Given the presence of positional and potential chiral isomers, high-resolution methods are required.

Purity Assessment:

The purity of a given sample is paramount, and high-performance liquid chromatography (HPLC) is the preeminent technique for this purpose. A reversed-phase HPLC method, often with a C18 or a fluorinated stationary phase, can effectively separate the main compound from process-related impurities and degradation products. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. For trace-level impurities, coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity.

Isomer Differentiation:

The synthesis of this compound can potentially yield several positional isomers, depending on the starting materials and reaction conditions. For instance, isomers with the fluoro and methoxy groups at different positions on the aromatic ring could be formed. Differentiating these isomers requires techniques with high resolving power.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help in confirming the elemental composition of the parent compound and its fragments, although it may not differentiate between isomers without chromatographic separation.

Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and inducing further fragmentation, MS/MS can reveal subtle structural differences between isomers that may not be apparent in a standard MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure elucidation and isomer differentiation. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer. For example, the position of the fluorine atom on the aromatic ring will significantly influence the chemical shifts of adjacent protons and carbons, as well as exhibiting characteristic C-F and H-F coupling constants.

Furthermore, if the synthesis is not stereospecific, the compound may exist as a racemic mixture. The separation and quantification of enantiomers are critical in many applications.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral amines.

The table below summarizes the application of these advanced techniques.

Interactive Data Table: Advanced Analytical Techniques for Characterization

Technique Application Information Provided
High-Performance Liquid Chromatography (HPLC)Purity AssessmentQuantifies the main compound and separates it from impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Trace Impurity AnalysisProvides high sensitivity and specificity for identifying unknown impurities.
High-Resolution Mass Spectrometry (HRMS)Elemental CompositionConfirms the molecular formula of the compound and its fragments.
Tandem Mass Spectrometry (MS/MS)Isomer DifferentiationProvides detailed structural information by analyzing fragment ions.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Elucidation & Isomer DifferentiationUnambiguously determines the chemical structure and differentiates between positional isomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)Enantiomeric SeparationSeparates and quantifies the individual enantiomers of a chiral compound.

The strategic application of these advanced analytical methodologies is indispensable for ensuring the quality, purity, and structural integrity of this compound.

Future Research Trajectories and Unexplored Avenues for Tert Butyl 4 Fluoro 3 Methoxyphenyl Methyl Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine likely relies on reductive amination of 4-fluoro-3-methoxybenzaldehyde (B144112) with tert-butylamine (B42293). While effective, future research will undoubtedly focus on developing more efficient, sustainable, and scalable synthetic methodologies.

One promising avenue is the exploration of greener reducing agents and catalytic systems. Traditional hydride reagents, while effective, often require stoichiometric amounts and can generate significant waste. The development of catalytic transfer hydrogenation protocols, utilizing benign hydrogen donors like formic acid or isopropanol (B130326) in conjunction with transition metal catalysts (e.g., iridium, ruthenium, or iron), could offer a more environmentally friendly and cost-effective alternative. researchgate.netresearchgate.net Iron-catalyzed reductive amination, in particular, stands out due to the low cost, high natural abundance, and eco-friendly nature of iron. researchgate.net

Furthermore, the optimization of reaction conditions through high-throughput screening and the use of flow chemistry could significantly enhance reaction efficiency, reduce reaction times, and improve safety profiles. One-pot procedures, where the formation of the imine and its subsequent reduction occur in a single reaction vessel, would also contribute to a more streamlined and atom-economical synthesis. researchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Transfer HydrogenationReduced waste, use of benign hydrogen donorsDevelopment of efficient and recyclable catalysts (e.g., iridium, iron)
Flow ChemistryImproved safety, scalability, and process controlOptimization of reactor design and reaction parameters
One-Pot Reductive AminationIncreased efficiency, reduced purification stepsCatalyst and solvent screening for tandem imine formation and reduction

Exploration of New Chemical Transformations for this compound

The structure of this compound offers multiple sites for further chemical modification, opening doors to a vast array of novel derivatives with potentially unique properties.

A key area of future research will be the selective functionalization of the C-H bonds. Recent advancements in transition-metal-catalyzed C-H activation provide powerful tools for the direct introduction of new functional groups onto the aromatic ring or at the benzylic position. rsc.orgresearchgate.net For instance, palladium-catalyzed C-H arylation could be employed to introduce additional aryl groups, leading to more complex molecular scaffolds. rsc.org Similarly, copper-catalyzed cross-dehydrogenative coupling could enable the introduction of various substituents at the α-position to the nitrogen atom. acs.org

The secondary amine moiety itself is a handle for a variety of transformations. N-alkylation, N-arylation, and the introduction of protecting groups can be readily achieved. nbinno.com Furthermore, the amine can direct ortho-metalation, allowing for regioselective functionalization of the aromatic ring. The fluorine and methoxy (B1213986) substituents also offer opportunities for nucleophilic aromatic substitution or other modifications, further expanding the chemical space accessible from this starting material. researchgate.net

Transformation Type Target Site Potential Reagents/Catalysts Anticipated Products
C-H ArylationAromatic Ring, Benzylic PositionPalladium catalysts, Aryl halidesDi- and tri-arylmethylamine derivatives
C-H AlkylationBenzylic PositionRhodium or Iridium catalysts, Alkenesα-Substituted benzylamine (B48309) derivatives
N-FunctionalizationAmine NitrogenAlkyl halides, Aryl boronic acidsTertiary amines, N-aryl benzylamines
Nucleophilic Aromatic SubstitutionFluoro-substituted CarbonStrong nucleophilesDerivatives with modified aromatic substitution patterns

Advanced Computational Modeling for Deeper Mechanistic Insights

To guide and accelerate the experimental work, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can provide profound insights into the reaction mechanisms of both the synthesis and subsequent transformations of this compound.

For the synthesis via reductive amination, DFT studies can elucidate the thermodynamics and kinetics of the reaction pathway, including the formation of the hemiaminal and iminium intermediates, and the subsequent hydride transfer. nih.govrsc.orgacs.org This understanding can aid in the rational design of more efficient catalysts and the optimization of reaction conditions. rsc.org

In the context of exploring new chemical transformations, computational modeling can predict the regioselectivity of C-H activation reactions and help in understanding the role of directing groups. researchgate.net Furthermore, the electronic properties of the molecule, such as the molecular electrostatic potential, can be calculated to predict sites of reactivity. nih.gov The impact of the fluoro and methoxy substituents on the molecule's conformation and electronic structure can also be modeled, providing valuable information for designing derivatives with specific properties. nih.gov

Integration of this compound into Complex Molecular Architectures

The unique combination of a substituted aromatic ring and a sterically hindered amine makes this compound an attractive building block for the synthesis of more complex molecular architectures, including macrocycles and pharmaceutically relevant scaffolds.

The benzylamine moiety is a common structural motif in a wide range of bioactive molecules and pharmaceuticals. wikipedia.orggoogle.com The presence of the fluoro and methoxy groups can influence key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comresearchgate.net Therefore, this compound could serve as a valuable starting material or intermediate in medicinal chemistry programs aimed at developing new therapeutic agents.

Moreover, the secondary amine provides a reactive handle for incorporation into larger structures. For example, it can be used in the synthesis of nitrogen-containing macrocycles through reactions such as macrolactamization. nih.govmdpi.com These macrocyclic structures are of significant interest due to their unique conformational properties and their ability to act as host molecules or ligands for metal ions. isuct.ru The specific substitution pattern of the aromatic ring could impart unique recognition properties to such macrocycles.

Q & A

Q. What are the recommended synthetic routes for tert-butyl[(4-fluoro-3-methoxyphenyl)methyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, starting with functional group introduction. For example, the tert-butyl group can be introduced via nucleophilic substitution using tert-butyl halides or through reductive amination of tert-butylamine with aldehyde intermediates. Evidence from similar compounds (e.g., chlorophenoxy- and tert-butyl-containing amines) suggests using anhydrous solvents (THF or DCM) and bases like NaH or K2_2CO3_3 to drive reactions . Optimization should focus on temperature control (e.g., 65°C for 16 hours in THF) and stoichiometric ratios to minimize side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.5–7.5 ppm for fluorine-substituted phenyl), methoxy (δ ~3.8 ppm), and tert-butyl (δ ~1.3 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C12_{12}H17_{17}FNO: 222.13 g/mol).
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-F stretch) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Face shields are recommended during bulk handling .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Waste Disposal : Segregate waste and collaborate with licensed disposal services for amines and fluorinated compounds to prevent environmental contamination .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the fluorine and methoxy substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electron-withdrawing (fluorine) and electron-donating (methoxy) effects on the aromatic ring. For example, the methoxy group increases electron density at the para position, making it susceptible to electrophilic substitution, while fluorine directs reactivity to ortho/para positions. Solvent effects (e.g., polar aprotic vs. protic) should be included in calculations to predict reaction pathways .

Q. What analytical strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • HPLC-MS : Monitor reaction progress and identify intermediates or byproducts (e.g., tert-butyl degradation under acidic conditions).
  • Kinetic Studies : Vary reaction parameters (temperature, catalyst loading) to isolate rate-limiting steps. For example, slow amination steps may require Pd-based catalysts .
  • Side Product Analysis : Use 19^{19}F NMR to detect fluorinated impurities, which are common in aryl fluoride reactions .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for biological studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 48–72 hours. Analyze degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for tert-butyl amines).
  • Light Exposure Tests : UV-vis spectroscopy to assess photodegradation, critical for fluorophores .

Q. What role does the tert-butyl group play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The tert-butyl group enhances lipophilicity (logP >2), improving membrane permeability but potentially reducing aqueous solubility. Computational tools like QSAR models predict absorption/distribution parameters. In vitro assays (e.g., Caco-2 cell permeability) validate these predictions .

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